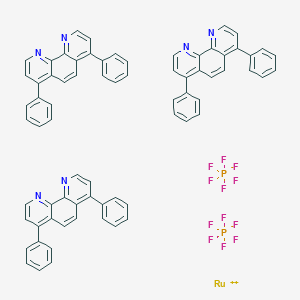
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of the tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complex can be achieved through microwave-assisted synthesis methods, offering a straightforward approach to preparing this compound. This synthesis technique has been utilized to prepare the complex for use in high-efficiency light-emitting electrochemical cells, demonstrating the practical applications of this compound in solid-state lighting technologies (Bolink et al., 2006).
Molecular Structure Analysis
The molecular structure of related ruthenium(II) complexes has been extensively studied, providing insight into their coordination environments and the effects of ligand substitution on their physical and chemical properties. For instance, the crystal structures of ruthenium(II) complexes incorporating phenanthroline derivatives have been characterized, revealing distorted octahedral environments around the ruthenium centers and the influence of ligand structure on the complexes' stability and reactivity (Huang et al., 2008).
Chemical Reactions and Properties
Ruthenium(II) complexes, including those with diphenyl-phenanthroline ligands, are known for their ability to undergo a variety of chemical reactions, particularly those involving electron transfer processes. These complexes exhibit interesting chemiluminescence behavior when reacted with certain oxidizing agents, making them valuable for analytical applications in detecting various analytes (Francis et al., 2010).
Physical Properties Analysis
The physical properties of ruthenium(II) complexes, such as their photoluminescence and UV-VIS absorption spectra, are significantly influenced by the nature of their ligands. Studies have shown that the photophysical properties of these complexes can be tuned by altering the ligand environment, which affects their potential applications in photovoltaic devices and optical sensors (Lu et al., 1999).
Chemical Properties Analysis
The chemical properties of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complexes, particularly their redox behavior and interaction with DNA, have been a subject of study. These complexes exhibit moderate binding affinity to DNA, which can be leveraged in the design of ruthenium-based drugs and diagnostic tools. Their electrochemical properties are also of interest, as they participate in electron transfer reactions that are fundamental to their role in catalysis and energy conversion applications (Hong et al., 2004).
Applications De Recherche Scientifique
Solid-State Light-Emitting Electrochemical Cell : It was used to prepare a single-layer light-emitting electrochemical cell, showing high power efficiency and significantly longer lifetime compared to similar cells using other compounds (Bolink et al., 2006).
Chemiluminescence Reagent : The compound has been evaluated as a chemiluminescence reagent in acidic aqueous solutions. Although producing more intense chemiluminescence, its oxidized species is less stable in aqueous solutions, affecting sensitivity (McDermott et al., 2009).
Solid-State Spectroelectrochemistry : Utilized in solid-state spectroelectrochemistry, the compound's microparticles were immobilized on ITO electrodes and studied for their electrochemical and spectral behavior (Barbante et al., 2009).
Optical Sensors : Derivatives of the compound have been used as optical sensors, showing changes in fluorescence intensity in response to different conditions like oxygenation or pH levels (Jeong et al., 2008).
Ultrathin Films with Polarized Luminescence : The compound is used in the layer-by-layer assembly of ultrathin films, displaying well-defined polarized red luminescence, useful in various optical applications (Yan et al., 2009).
Orientations Futures
The complex has been used for fiber optic sensors, studies on oxygen in skin and skin tumors, and for oxygen imaging . It has also been used in the development of solid-state light-emitting electrochemical cells . These applications suggest potential future directions in sensor technology and light-emitting devices.
Propriétés
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALHCKQGYAQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584984 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
CAS RN |
123148-15-2 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



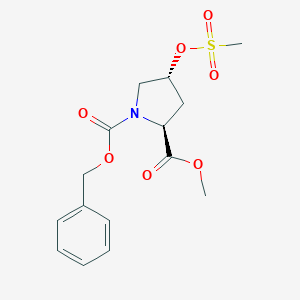
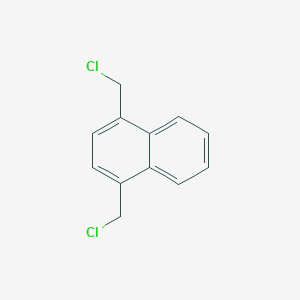
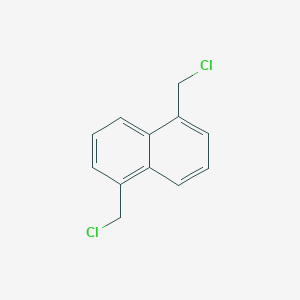
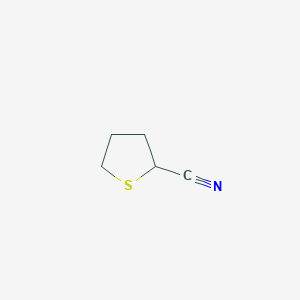
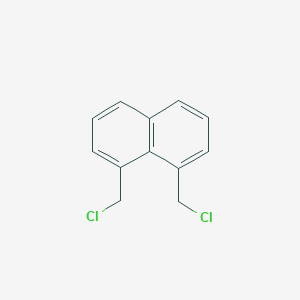
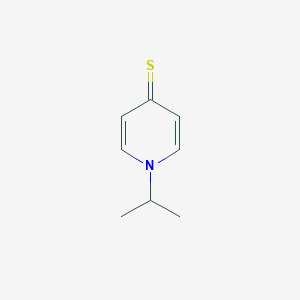
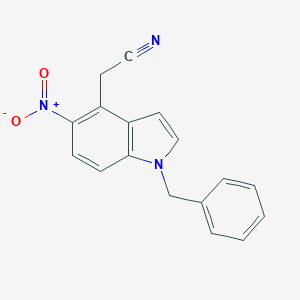
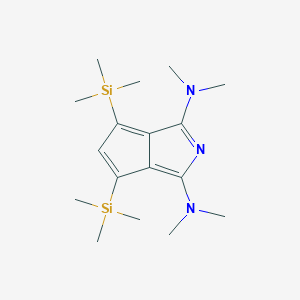
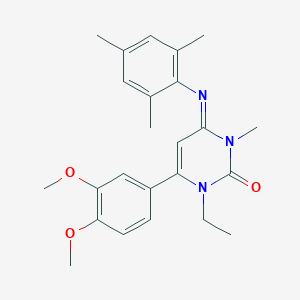
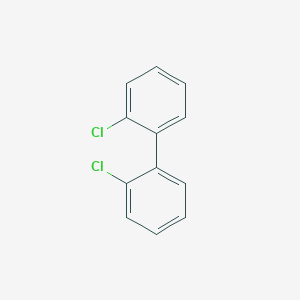
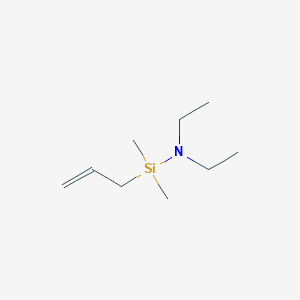
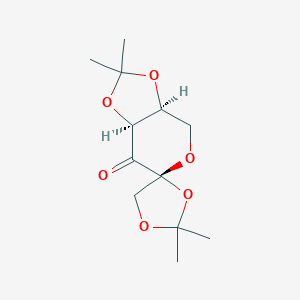
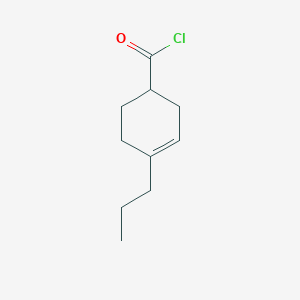
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)